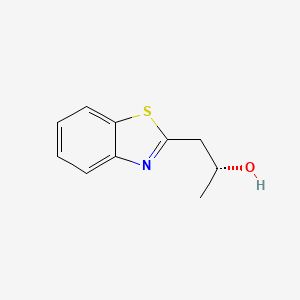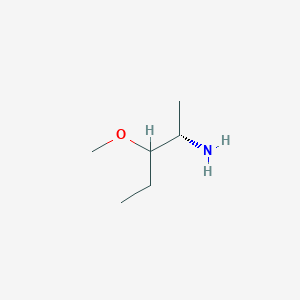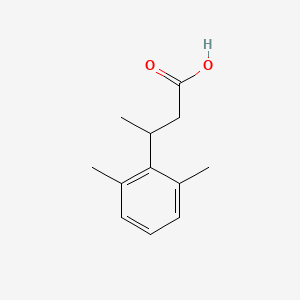
3-((3-Bromothiophen-2-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromothiophen-2-yl)methyl)piperidine is an organic compound that features a piperidine ring substituted with a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and bromothiophene groups allows for unique chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 3-bromothiophene.
Formation of the Bromothiophene Intermediate: The 3-bromothiophene is then reacted with a suitable alkylating agent to form the 3-bromothiophen-2-ylmethyl intermediate.
Nucleophilic Substitution: The intermediate is subjected to nucleophilic substitution with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The bromothiophene moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include various substituted thiophenes.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Scientific Research Applications
3-((3-Bromothiophen-2-yl)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes involving piperidine and thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, while the piperidine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Bromothiophen-3-yl)methyl)piperidine
- 3-((3-Chlorothiophen-2-yl)methyl)piperidine
- 3-((3-Methylthiophen-2-yl)methyl)piperidine
Uniqueness
3-((3-Bromothiophen-2-yl)methyl)piperidine is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different electronic properties and steric effects compared to its analogs.
Properties
Molecular Formula |
C10H14BrNS |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14BrNS/c11-9-3-5-13-10(9)6-8-2-1-4-12-7-8/h3,5,8,12H,1-2,4,6-7H2 |
InChI Key |
VKNXCZIJLXNATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)











